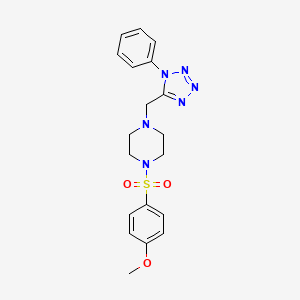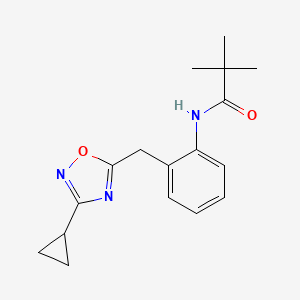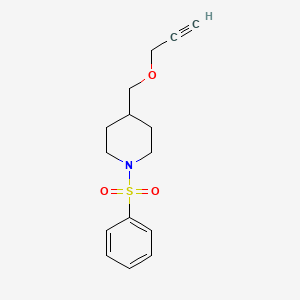![molecular formula C14H21NO4 B2354857 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2227205-20-9](/img/structure/B2354857.png)
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H21NO4 . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives which are applied for the treatment of hepatitis B infections .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane has been described . This strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form the carbon-centered radical intermediate .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17) . This indicates the presence of a bicyclo[1.1.1]pentane core, an azetidine ring, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . Its molecular weight is 267.33 .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis B infections .
Protein Degrader Building Blocks
The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Organic Synthesis
The compound is used in the synthesis of azide-containing bicyclo[1.1.1]pentane species. The azido group is a versatile synthetic handle for the bicyclo[1.1.1]pentane framework, and the use of mild and metal-free conditions provides a highly efficient route to construct these species with various applications in synthetic organic chemistry .
Chemical Conjugates
The compound can be used in the development of chemical conjugates. These are molecules that combine two or more different entities into one molecule, allowing for the creation of hybrid molecules with unique properties .
Research and Development
This compound is used in various research and development processes due to its unique structure and properties. It’s used in the development of new pharmaceuticals, in chemical research, and in the study of biological processes .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers. This makes it readily accessible for research and industrial applications .
Mecanismo De Acción
Target of Action
It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these derivatives.
Mode of Action
As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , it likely undergoes chemical reactions to form these derivatives, which then interact with their respective targets.
Biochemical Pathways
The compound is involved in the synthesis of heteroaryldihydropyrimidine derivatives . These derivatives are known to be used in the treatment of hepatitis B infections , suggesting that they may interact with biochemical pathways related to viral replication or immune response.
Result of Action
As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , its primary role is likely in the formation of these derivatives, which then exert their therapeutic effects.
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSUWUVZGYYDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
2227205-20-9 |
Source


|
| Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)


![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)


![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)